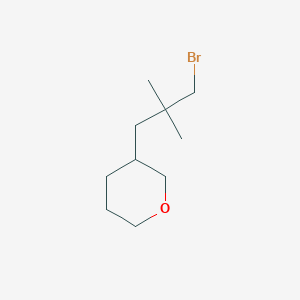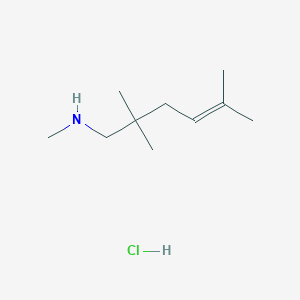
trans-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would include a cyclobutane ring and a pyrazole ring. The pyrazole ring contains two nitrogen atoms and is known to promote unique coordination with metal ions .Chemical Reactions Analysis
Pyrazole compounds have been used in various applications, including as catalysts for oxidation reactions . They can also form complexes with metal ions, which can be used in the development of metalloenzymes .Wissenschaftliche Forschungsanwendungen
Photophysical and Quantum Chemical Analysis
A study by Mati et al. (2012) investigated the geometrical isomers (cis- and trans-) of a biologically significant pyrazoline derivative encapsulated within a β-cyclodextrin nanocavity. This research demonstrated the unique solvatochromic responses of these isomers, indicating potential applications in understanding the behavioral nature of such compounds in different media. The ground and excited state geometry of these isomers were optimized, offering insights into their photophysical properties and quantum chemical analysis (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Coordination Chemistry and Structural Features
Research conducted by Barz, Rauch, and Thiel (1997) explored the transformation of the OH function of trans-2-(pyrazol-1-yl)cyclohexan-1-ol into an amino group, leading to the creation of new polydentate Schiff bases. These compounds' coordination chemistry with various metals (Pd II, Re I, and Re V) was examined, highlighting the cyclohexane backbone's role in facilitating flexible adaptation to different coordination conditions. This study underscores the compound's utility in developing enantioselective catalysis applications (Barz, Rauch, & Thiel, 1997).
Synthetic Methodologies and Chemical Characterizations
The synthesis and characterization of research chemicals, including pyrazole derivatives, emphasize the importance of accurate identification and differentiation from isomers. McLaughlin et al. (2016) described the identification and synthesis of a pyrazole-carboxamide, underscoring the importance of structural analysis in distinguishing between regioisomers. This work contributes to the broader understanding of synthetic methodologies and the analytical characterization necessary for developing new chemical entities (McLaughlin et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(N=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



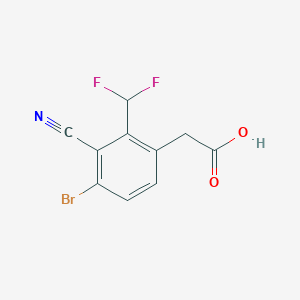
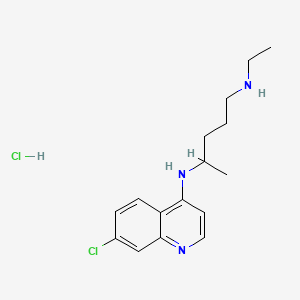
![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
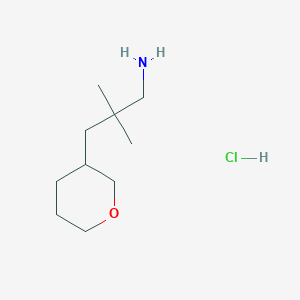
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
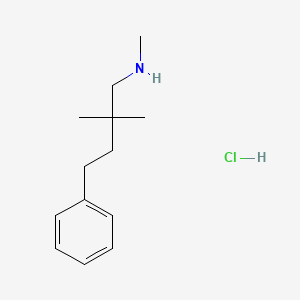
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
